4-Chloro-3,6-dibromoquinoline
Description
Significance of the Quinoline (B57606) Nucleus in Medicinal Chemistry and Materials Science
The quinoline scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents and functional materials. researchgate.net In medicinal chemistry, quinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective effects. researchgate.netmdpi.comsci-hub.se The planar structure of the quinoline ring allows it to intercalate with DNA, and its nitrogen atom can participate in hydrogen bonding, making it a privileged scaffold for interacting with various biological targets. sci-hub.se
In the realm of materials science, the photophysical properties of quinoline-based compounds are of significant interest. Their inherent fluorescence and the ability to tune their emission spectra through chemical modification have led to their use as emitting chromophores in organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and sensors. researchgate.net
Role of Halogenation in Modulating Quinoline Reactivity and Biological Profile
The introduction of halogen atoms onto the quinoline core, a process known as halogenation, is a powerful strategy for modulating the physicochemical and biological properties of these derivatives. mdpi.comsci-hub.se Halogens, through their electronic and steric effects, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com For instance, halogenation can enhance a compound's ability to cross the blood-brain barrier, a crucial factor for drugs targeting the central nervous system. mdpi.com
From a synthetic standpoint, halogen atoms serve as versatile handles for further chemical transformations. They are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling the construction of complex, polysubstituted quinoline structures. nih.govnih.gov
Position of 4-Chloro-3,6-dibromoquinoline within the Landscape of Halogenated Quinoline Derivatives
This compound is a polysubstituted quinoline derivative featuring three halogen atoms at distinct positions on its core structure. The presence of a chlorine atom at the 4-position and bromine atoms at the 3- and 6-positions creates a unique electronic and steric environment. The chlorine at the 4-position is known to be highly activated towards nucleophilic substitution and cross-coupling reactions. nih.govmdpi.com The bromine atoms at the 3- and 6-positions also provide sites for further functionalization, although their relative reactivity can be influenced by the electronic nature of the quinoline ring and the reaction conditions. nih.gov This trifunctionalized scaffold presents a platform for the synthesis of a diverse range of novel quinoline derivatives with potentially unique biological activities and material properties.
Scope and Objectives of Research on this compound
Research on this compound and related di- and tri-haloquinolines is primarily driven by their potential as versatile building blocks in organic synthesis. The key objectives of studying this compound include:
Exploring its reactivity: Investigating the regioselectivity of reactions at the three halogenated positions to develop synthetic methodologies for creating libraries of novel quinoline derivatives.
Synthesizing new compounds: Utilizing this compound as a starting material for the synthesis of compounds with potential applications in medicinal chemistry and materials science.
Structure-activity relationship studies: Understanding how the substitution pattern on the quinoline ring influences biological activity and photophysical properties.
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its chemical nature places it at the intersection of several active areas of chemical research.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 927801-19-2 | sigmaaldrich.com |
| Molecular Formula | C₉H₄Br₂ClN | sigmaaldrich.com |
| Molecular Weight | 321.40 g/mol | |
| IUPAC Name | 3,6-dibromo-4-chloroquinoline | sigmaaldrich.com |
| InChI Key | PHAZSUJOBODVGL-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-4-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2ClN/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAZSUJOBODVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590600 | |
| Record name | 3,6-Dibromo-4-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-19-2 | |
| Record name | 3,6-Dibromo-4-chloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927801-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dibromo-4-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 927801-19-2 | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 4 Chloro 3,6 Dibromoquinoline and Positional Isomers
Established Synthetic Routes for Halogenated Quinolines
The construction of the quinoline (B57606) core is often the first step in the synthesis of its halogenated derivatives. Several classical named reactions provide access to the fundamental quinoline scaffold, which can then be subjected to halogenation. The choice of the classical route can be strategic, as the substituents on the starting materials can direct the position of subsequent halogenation or be precursors to the desired halogen atoms themselves.
Classical Condensation Reactions for Quinoline Synthesis in the Context of Halogenation
Four major classical reactions are widely employed for the synthesis of the quinoline ring system: the Skraup, Friedländer, Doebner-von Miller, and Combes syntheses. The applicability of these reactions to the synthesis of halogenated quinolines is dependent on the availability and stability of halogenated starting materials under the often harsh reaction conditions.
Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.orguop.edu.pk To introduce a bromine atom at the 6-position, a 4-bromoaniline (B143363) can be used as the starting material. The strongly acidic and oxidizing conditions of the Skraup reaction can influence the feasibility of using sensitive substituted anilines. The reaction is known to be exothermic and sometimes violent, requiring careful control. uop.edu.pkorgsyn.org
Friedländer Synthesis: This synthesis provides a more convergent approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.orgjk-sci.comalfa-chemistry.comresearchgate.net The reaction can be catalyzed by either acid or base. wikipedia.orgalfa-chemistry.com For the synthesis of a 4-chloroquinoline (B167314) derivative, a potential strategy would involve the use of a 2-aminoaryl ketone with an appropriate acylating agent that could introduce the chloro-substituent or a precursor. The versatility of the Friedländer synthesis allows for the preparation of a wide variety of substituted quinolines. jk-sci.com
Doebner-von Miller Reaction: A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of a strong acid. wikipedia.org This method allows for the introduction of substituents at the 2- and 4-positions of the quinoline ring. iipseries.org By selecting a halogenated aniline, such as 4-bromoaniline, a bromo-substituent can be incorporated into the final quinoline product. The reaction mechanism is complex and has been a subject of debate. wikipedia.org
Combes Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.orgdrugfuture.com This method typically yields 2,4-disubstituted quinolines. iipseries.org The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org
| Classical Reaction | General Reactants | Conditions | Relevance to Halogenated Quinolines |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong Acid (e.g., H₂SO₄) | Use of halogenated anilines to introduce halogens onto the benzene (B151609) ring of the quinoline. |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound | Acid or Base Catalysis | Versatile for pre-installing substituents; can use halogenated precursors. |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Strong Acid | Allows for substitution at C2 and C4; can use halogenated anilines. |
| Combes Synthesis | Aniline, β-Diketone | Acid Catalysis | Typically yields 2,4-disubstituted quinolines; regioselectivity is a key consideration. |
Direct Halogenation Strategies for Quinoline Core Structures
Direct halogenation of a pre-formed quinoline ring is a common and efficient method for introducing halogen atoms. The regioselectivity of these reactions is a critical aspect, often controlled by the electronic nature of the quinoline ring and the presence of directing groups.
Regioselective C-H Halogenation (e.g., C5-H halogenation of 8-substituted quinolines)
Recent advances in C-H activation have enabled highly regioselective halogenation of the quinoline core. For instance, the presence of a directing group at the 8-position, such as an amide, can direct halogenation specifically to the C5-position. While this specific example does not directly lead to the desired 3,6-dibromo substitution pattern, it highlights the power of directing groups in controlling the regioselectivity of halogenation on the quinoline ring.
Metal-Free Halogenation Protocols (e.g., using trihaloisocyanuric acids)
Metal-free halogenation methods are gaining prominence due to their milder reaction conditions and reduced environmental impact. Trihaloisocyanuric acids, such as trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA), have been employed for the regioselective halogenation of quinolines. These reagents serve as efficient sources of electrophilic halogens. For example, a metal-free protocol for the C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acids has been developed, proceeding under ambient conditions.
Copper-Promoted Selective Bromination
Copper salts have been shown to effectively promote the selective bromination of quinolines. For example, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been achieved using various bromine sources. While this specific methodology targets the C5 position, it demonstrates the utility of copper catalysis in activating the quinoline ring for selective bromination.
N-Bromosuccinimide (NBS)-Mediated Bromination and Dehydrogenation Approaches
N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. The reactivity of the quinoline ring towards NBS depends on the reaction conditions and the presence of activating or deactivating groups. For the synthesis of 4-chloro-3,6-dibromoquinoline, a plausible route could involve the initial synthesis of a 6-bromo-4-chloroquinoline (B1276899), followed by selective bromination at the 3-position using NBS. A patent describes the synthesis of 6-bromo-4-chloroquinoline starting from 4-bromoaniline and ethyl propiolate, followed by cyclization and chlorination with phosphorus oxychloride. google.com Further bromination of this intermediate at the 3-position could potentially be achieved using NBS under appropriate conditions.
Another approach could involve the synthesis of a 3,6-dibromo-4-hydroxyquinoline (B1339425) intermediate, which can then be converted to the final product by chlorination. The synthesis of 3,6-dibromo-4-hydroxyquinoline has been reported, and its subsequent reaction with a chlorinating agent like phosphorus oxychloride would yield this compound.
| Direct Halogenation Method | Reagent(s) | Typical Position of Halogenation | Key Features |
| Regioselective C-H Halogenation | Various (often metal-catalyzed) | Dependent on directing group (e.g., C5) | High regioselectivity controlled by a directing group. |
| Metal-Free Halogenation | Trihaloisocyanuric acids (TCCA, TBCA) | C5 (with 8-substituent) | Milder, environmentally friendly conditions. |
| Copper-Promoted Bromination | Copper salts, Bromine source | C5 (with 8-amido group) | Utilizes copper catalysis for selective bromination. |
| NBS-Mediated Bromination | N-Bromosuccinimide (NBS) | Varies with substrate and conditions | Common and versatile reagent for electrophilic bromination. |
Microwave-Enhanced Synthetic Approaches to Halogenated Quinolines
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net In the context of halogenated quinoline synthesis, microwave irradiation has been effectively applied to the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. rsc.orgnih.gov
The use of microwave heating can dramatically enhance the efficiency of this process. For instance, a catalyst-free, microwave-enhanced Friedländer synthesis has been developed for the single-step assembly of diverse 8-hydroxyquinolines, with reaction yields increasing from 34% under traditional oil bath heating to 72% with microwave irradiation. rsc.org Another study demonstrated that using neat acetic acid as both a solvent and catalyst under microwave irradiation at 160°C can achieve quinoline synthesis in as little as 5 minutes in excellent yield, a significant improvement over conventional methods that may require several days and produce poor yields. nih.gov These rapid, high-yield syntheses are advantageous for creating libraries of halogenated quinolines for various research applications. rsc.orgnih.gov
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours to days | 5 - 15 minutes |
| Yield | Poor to modest (e.g., ~34%) | Good to excellent (e.g., >72%) |
| Conditions | High temperatures, often requires strong acids or catalysts | Can utilize greener solvents like acetic acid; catalyst-free options available |
Specific Synthesis of this compound Precursors
The targeted synthesis of this compound often involves the preparation of specific precursors that already contain the desired halogen substitution pattern on the aniline or quinoline core.
Substituted anilines are common starting materials for constructing the quinoline ring system. The choice of aniline dictates the substitution pattern on the benzene portion of the resulting quinoline. For the synthesis of dibromoquinolines, anilines bearing bromine atoms, such as 4-bromoaniline (p-bromoaniline), are logical precursors.
One established route involves the reaction of 4-bromoaniline with reagents that provide the atoms for the second ring. For example, 4-bromoaniline can be reacted with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (B184073) (from Meldrum's acid and triethyl orthoformate) in ethanol. researchgate.net The resulting intermediate is then cyclized by heating in diphenyl ether to form 6-bromoquinolin-4-ol. researchgate.net This hydroxyquinoline precursor can then be chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloroquinoline, a key positional isomer and precursor. researchgate.netgoogle.com This multi-step sequence demonstrates how a substituted aniline is used to build a specific halogenated quinoline core.
The Vilsmeier-Haack reaction is a versatile method used for the formylation and cyclization of activated aromatic and heteroaromatic compounds. chemijournal.comchemijournal.com The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), serves as both a chlorinating and formylating agent. niscpr.res.innih.gov This reaction is particularly useful for synthesizing 2-chloro-3-formyl quinolines from substituted acetanilides. chemijournal.comchemijournal.com
A key precursor for complex quinoline derivatives, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, can be synthesized using this methodology. The process starts with 2-amino-3,5-dibromoacetophenone, which undergoes a Vilsmeier reaction with a mixture of POCl₃ and DMF. africaresearchconnects.com This transformation achieves both the cyclization to form the quinoline ring and the introduction of a chlorine atom at the 4-position and a formyl group at the 3-position, yielding the target aldehyde. africaresearchconnects.comresearchgate.net This aldehyde is a valuable synthon, as the formyl and chloro groups can be further modified, for example, through Suzuki-Miyaura cross-coupling reactions to create triaryl-substituted quinolines. africaresearchconnects.comnih.gov
| Starting Material | Vilsmeier Reagents | Product Type |
|---|---|---|
| Substituted Acetanilide | POCl₃ + DMF | 2-Chloro-3-formyl quinoline |
| 2-Amino-3,5-dibromoacetophenone | POCl₃ + DMF | 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde |
Methodological Advancements in Halogenated Quinoline Synthesis
Beyond traditional methods, research continues to produce novel and more efficient strategies for synthesizing halogenated quinolines. These advancements often focus on improving regioselectivity, atom economy, and functional group tolerance.
One significant area of development is the direct, regioselective C-H halogenation of quinoline rings. An operationally simple, metal-free protocol has been established for the remote C5-H halogenation of 8-substituted quinolines. researchgate.netrsc.org This method uses inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature with high generality and, in most cases, complete regioselectivity. researchgate.netrsc.org Such methods provide a highly economical route to specifically halogenated quinolines that complements other functionalization techniques. researchgate.net
Another modern approach involves oxidative annulation strategies. mdpi.com These methods can utilize various transition metal catalysts (such as rhodium, cobalt, or palladium) to facilitate cascade C-H activation and heteroannulation reactions, efficiently constructing the quinoline scaffold from simpler starting materials like anilines and alkynes. mdpi.com
Furthermore, the use of multicomponent reactions (MCRs) has emerged as a powerful strategy for building complex quinoline derivatives in a single step from multiple starting materials. rsc.org MCRs are known for their high atom economy and ability to generate structural diversity efficiently, making them a valuable tool in modern synthetic chemistry for producing libraries of substituted quinolines for further investigation. rsc.org
Chemical Reactivity and Derivatization Strategies for 4 Chloro 3,6 Dibromoquinoline
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinolines
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For halogenated quinolines, the reactivity of the C-X bond (where X is a halogen) towards oxidative addition with a Pd(0) catalyst generally follows the order C-I > C-Br > C-Cl. researchgate.nettubitak.gov.tr This inherent difference in reactivity is fundamental to achieving regioselectivity in polyhalogenated systems.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used method for creating C-C bonds. researchgate.net
Achieving high regioselectivity in the Suzuki-Miyaura coupling of dihalogenated quinolines can be challenging, especially when the halogens are identical. nih.gov For instance, studies on 5,7-dibromoquinoline (B1595614) and 3,4-dibromoquinoline (B189540) have shown that while some level of selectivity can be achieved, it is often difficult to completely prevent the formation of mixtures of mono- and di-substituted products. nih.gov In the case of 3,4-dibromoquinoline, coupling generally favors the C4 position. nih.gov However, for many dibromoquinolines, such as 5,7-dibromoquinoline and 3,6,8-tribromoquinoline, the Suzuki-Miyaura reaction can proceed without significant selectivity. psu.edunih.gov The position of the halogen and the electronic effects within the quinoline (B57606) ring system play a crucial role in determining the site of the reaction. tubitak.gov.tr For dihaloquinolines with different halogens, such as 2-bromo-4-iodoquinoline, the reaction occurs selectively at the more reactive C-I bond. libretexts.org
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihaloquinolines
| Dihaloquinoline | Catalyst/Conditions | Major Product | Reference |
| 3,4-Dibromoquinoline | Pd(PPh₃)₄, KOH, dioxane/water | Coupling at C4 | nih.gov |
| 5,7-Dibromoquinoline | Various Pd catalysts | Mixture of regioisomers | nih.govsci-hub.se |
| 4,7-Dichloroquinoline | Pd catalyst | Coupling at C4 | nih.gov |
| 2-Bromo-4-iodoquinoline | Pd catalyst | Coupling at C4 | libretexts.org |
Sequential and one-pot double Suzuki couplings of dihaloquinolines offer an efficient route to synthesize unsymmetrically and symmetrically disubstituted quinolines. researchgate.net In a sequential approach, the first coupling reaction is carried out selectively at the more reactive halogen, followed by the introduction of a second boronic acid to react at the remaining halogenated position. mdpi.com One-pot procedures, where both coupling reactions occur in the same reaction vessel, have been successfully applied to 4,6-dihaloquinolines, yielding diarylated products in good yields. nih.govsci-hub.se For example, 4-chloro-6-iodoquinoline (B1313714) can undergo selective stepwise substitution, first at the iodine and then at the chlorine, to produce diarylquinolines with different aryl groups in a one-pot procedure. researchgate.net Similarly, a one-pot, three-component reaction involving a dihaloquinoline, a boronic acid, and another coupling partner can lead to complex polysubstituted quinolines. mdpi.com
The principles of regioselectivity and sequential coupling are directly applicable to analogues of 4-chloro-3,6-dibromoquinoline. A notable example is 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, which has been used as a versatile synthon. africaresearchconnects.com Palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with arylboronic acids has been shown to exclusively yield 4,6,8-triarylquinoline-3-carbaldehydes. nih.govnih.govresearchgate.net Despite the general reactivity trend of Ar-Br being greater than Ar-Cl, the presence of the electron-withdrawing carbaldehyde group and the β-chloro-vinylcarbonyl nature of the substrate activate the C4-Cl bond, leading to a lack of selectivity between the chloro and bromo substituents and resulting in the substitution of all three halogens. nih.gov This compound has been instrumental in synthesizing novel 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines through a series of reactions including Suzuki-Miyaura coupling. africaresearchconnects.com Similarly, a derivative, methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate, undergoes Suzuki-Miyaura cross-coupling with arylboronic acids to give the corresponding 6,8-diaryl derivatives exclusively. psu.edunih.gov
Table 2: Suzuki-Miyaura Coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde
| Starting Material | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic acid | PdCl₂(PPh₃)₂/PCy₃, K₂CO₃ | 4,6,8-Triphenylquinoline-3-carbaldehyde | ~40% | nih.gov |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acids (3.5 equiv.) | PdCl₂(PPh₃)₂/PCy₃, K₂CO₃ | 4,6,8-Triarylquinoline-3-carbaldehydes | Not specified | nih.govnih.govresearchgate.net |
| Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate | Arylboronic acids (2.5 equiv.) | PdCl₂(PCy₃)₂, K₂CO₃ | Methyl [(6,8-diarylthieno[3,2-c]quinoline)]-2-carboxylates | Not specified | psu.edunih.gov |
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction, which couples a terminal alkyne with an organic halide, is a powerful method for constructing C(sp)-C(sp²) bonds. ajouronline.comorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org
Similar to the Suzuki-Miyaura reaction, the regioselectivity of the Sonogashira coupling on dihaloquinolines is governed by the relative reactivity of the C-X bonds. researchgate.net For 4-chloro-6-iodo(bromo)quinolines, conditions have been established for the regioselective alkynylation at the 6-position, yielding 6-alkynyl-4-chloroquinolines in high yields (90-100%). researchgate.netresearchgate.net This selectivity is attributed to the higher reactivity of the aryl-iodo and aryl-bromo bonds compared to the aryl-chloro bond in the oxidative addition step with palladium. researchgate.net The general reactivity trend (I > Br > Cl) allows for the selective functionalization of the more reactive halogenated site. tubitak.gov.tr For dihaloquinolines with two identical halogens, such as those with two bromine atoms, site-selective Sonogashira coupling can sometimes be achieved, with factors like ortho-directing effects from neighboring functional groups influencing the outcome. tubitak.gov.tr
Magnesium-Mediated Functionalization of Halogenated Quinolines
The use of organomagnesium reagents, particularly in the form of halogen-magnesium exchange reactions, provides a powerful method for the regioselective functionalization of polyhalogenated heterocycles. beilstein-journals.org
The bromine-magnesium exchange is a highly effective method for generating Grignard reagents from aryl bromides under mild conditions, which can then be trapped with various electrophiles. acs.org The regioselectivity of this exchange on polybrominated systems is influenced by the electronic properties of the carbon-bromine bonds and the steric hindrance of the magnesium reagent. beilstein-journals.orgresearchgate.net For instance, in dibromoquinolines, the exchange often occurs at the most electronically distinct or sterically accessible position. The use of specialized reagents like i-PrMgCl·LiCl facilitates the exchange with aryl bromides that are typically unreactive. acs.orgbeilstein-journals.org The rate of the Br/Mg exchange is dependent on the electron density of the heterocyclic ring, with electron-poor systems reacting faster. beilstein-journals.org
This strategy has been successfully applied to various dibromoquinoline systems to achieve selective functionalization. For example, 2,3-dibromoquinoline (B82864) can be regioselectively converted into the 3-magnesiated quinoline derivative, while 2,4-dibromoquinoline (B189380) yields the 4-magnesiated species. beilstein-journals.orgbeilstein-journals.org These magnesiated intermediates can then react with electrophiles like tosyl cyanide to produce the corresponding nitriles in high yields. acs.orgbeilstein-journals.org The choice of the magnesium reagent is crucial for controlling selectivity; less reactive reagents like MesMgBr·LiCl (mesitylmagnesium bromide lithium chloride) can differentiate between electronically distinct bromine atoms, such as those at the C2 and C3 positions of 2,3,4-tribromoquinoline. acs.org
The following table presents examples of regioselective Br/Mg exchange reactions on various dibromoquinoline scaffolds.
| Substrate | Reagent | Position of Exchange | Subsequent Reaction | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,3-Dibromoquinoline | i-PrMgCl·LiCl | C3 | Trapping with TsCN | 2-Bromo-3-cyanoquinoline | 84% | beilstein-journals.org |
| 2,4-Dibromoquinoline | i-PrMgCl·LiCl | C4 | Trapping with TsCN | 2-Bromo-4-cyanoquinoline | 85% | acs.orgbeilstein-journals.org |
| 3,4-Dibromoquinoline | Mes₂Mg·2LiBr·TMEDA | C3 | Trapping with PhSO₂SMe | 4-Bromo-3-(methylthio)quinoline | 88% | beilstein-journals.org |
| 2,3,4-Tribromoquinoline | MesMgBr·LiCl | C2 | Quenching with benzyl (B1604629) bromide | 3,4-Dibromo-2-benzylquinoline | 89% | acs.org |
Nucleophilic Addition and Reduction Reactions on Halogenated Quinoline Scaffolds
The electron-withdrawing nature of the halogen substituents and the quinoline nitrogen atom makes the heterocyclic ring susceptible to nucleophilic attack. This reactivity can be harnessed to introduce further diversity. For example, 4,6,8-triarylquinoline-3-carbaldehydes, which can be synthesized from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, readily undergo nucleophilic addition with amines like 4-fluoroaniline (B128567) to form the corresponding imine derivatives. nih.gov Furthermore, the aldehyde group in these derivatives can be reduced to the corresponding alcohol, creating a new chiral center and another point for diversification. nih.gov
Rational Design of Derivatives Based on Halogen Substituent Positions
The presence of three distinct halogen atoms on the this compound scaffold allows for a rational and sequential approach to the synthesis of highly substituted quinolines. The differing reactivity of the C-Br and C-Cl bonds in palladium-catalyzed reactions allows for selective coupling at the C-Br positions while leaving the C-Cl bond intact for subsequent transformations. researchgate.netnih.gov
Moreover, the electronic differences between the C3-Br and C6-Br bonds can be exploited for regioselective functionalization via halogen-magnesium exchange. The C3 position is part of the pyridine (B92270) ring system, influencing its electronic character compared to the C6 position on the carbocyclic ring. This intrinsic difference can be amplified by the choice of magnesium reagent to direct metalation to a specific site. acs.orgbeilstein-journals.org A carefully planned synthetic sequence could therefore involve:
Selective Br/Mg exchange at either C3 or C6, followed by quenching with an electrophile.
Palladium-catalyzed cross-coupling at the remaining C-Br bond.
A final functionalization at the C4-Cl position, either through another cross-coupling reaction or a nucleophilic aromatic substitution.
This hierarchical approach to reactivity enables the controlled, step-wise construction of complex, poly-functionalized quinoline derivatives from the this compound starting material.
Advanced Spectroscopic Characterization of 4 Chloro 3,6 Dibromoquinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For complex substituted quinolines, one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide critical information regarding the connectivity of atoms and the regiochemistry of substitution. acs.org
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy offers insights into the chemical environment of hydrogen atoms within a molecule. In quinoline (B57606) derivatives, the protons on the heterocyclic and benzenoid rings exhibit characteristic chemical shifts and coupling patterns. For instance, in a derivative like 3,8-dibromo-6-chloro-4-phenylquinoline, the protons on the quinoline core appear as distinct signals. rsc.org The proton at the C2 position, if present, typically resonates at a downfield chemical shift. The remaining protons on the benzene (B151609) ring portion of the quinoline system show complex splitting patterns due to spin-spin coupling. acs.org
The analysis of coupling constants (J values) is crucial for assigning protons to their specific positions. For example, the strong correlation between H-5 and H-6 can be observed, and H-8 often shows a strong correlation with H-7. researchgate.net The chemical shifts are influenced by the electronic effects of the substituents. Electron-withdrawing groups like bromine and chlorine atoms tend to deshield nearby protons, shifting their signals to higher ppm values.
¹H NMR Spectroscopic Data for Selected Dibromo-Chloro-Quinoline Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |
| 3,8-dibromo-6-chloro-4-phenylquinoline | CDCl₃ | H-2 | 9.13 | s | rsc.org |
| H-5 | 8.03 | s | rsc.org | ||
| H-7 | 7.43 | s | rsc.org | ||
| Phenyl-H | 7.57 | s (3H) | rsc.org | ||
| Phenyl-H | 7.29 - 7.26 | m (2H) | rsc.org | ||
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde Derivative (2a) | CDCl₃ | H-2 | 9.44 | s | mdpi.com |
| H-5 | 8.12 | d, J = 2.1 | mdpi.com | ||
| H-7 | 7.85 | d, J = 2.1 | mdpi.com | ||
| Phenyl-H | 7.37–7.63 | m (13H) | mdpi.com | ||
| Phenyl-H | 7.74 | dd, J = 1.5, 8.4 | mdpi.com | ||
| Aldehyde-H | 9.95 | s | mdpi.com |
Note: The table is interactive and can be sorted.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the nature and position of substituents. Carbons directly attached to electronegative atoms like chlorine and bromine appear at characteristic chemical shifts. The signals for quaternary carbons, which lack attached protons, are typically weaker in intensity.
For example, in the ¹³C NMR spectrum of 3,8-dibromo-6-chloro-4-phenylquinoline, the carbon atoms of the quinoline skeleton can be assigned based on their expected chemical shifts and by comparison with related structures. rsc.org The carbons bearing bromine atoms (C3 and C8) and the chlorine atom (C6) are identified by their specific resonances, which are influenced by the halogen's electronegativity and size.
¹³C NMR Spectroscopic Data for Selected Dibromo-Chloro-Quinoline Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |
| 3,8-dibromo-6-chloro-4-phenylquinoline | CDCl₃ | C2 | 152.8 | rsc.org |
| C3 | 120.8 | rsc.org | ||
| C4 | 147.4 | rsc.org | ||
| C4a | 125.1 | rsc.org | ||
| C5 | 133.3 | rsc.org | ||
| C6 | 133.6 | rsc.org | ||
| C7 | 128.9 | rsc.org | ||
| C8 | 126.1 | rsc.org | ||
| C8a | 142.7 | rsc.org | ||
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde Derivative (2a) | CDCl₃ | Aldehyde C=O | 191.8 | mdpi.com |
| Quinoline & Phenyl Carbons | 124.4 - 153.4 | mdpi.com |
Note: The table is interactive and can be sorted.
Advanced NMR Techniques (e.g., 2D NMR, Nuclear Overhauser Effect (NOE) studies for regioselectivity assignment)
While 1D NMR spectra provide essential data, complex structures often require advanced techniques for complete and unambiguous assignment. acs.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), are instrumental in establishing proton-proton connectivities within the spin systems of the quinoline rings. researchgate.net
Furthermore, the Nuclear Overhauser Effect (NOE) is a powerful tool for determining the regioselectivity of reactions by probing the spatial proximity of protons. acs.org For example, in the synthesis of 2-alkynyl-4-chloroquinolines, NOE studies were crucial for confirming the position of the alkynyl group. Irradiation of the protons on the benzene ring attached to the alkyne resulted in an enhancement of the signal for the C3-hydrogen of the quinoline ring, confirming C2 substitution. Had the substitution occurred at C4, an NOE enhancement at the C5-proton would have been expected. beilstein-journals.org Such studies are vital for distinguishing between potential isomers formed during synthesis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of a compound, which is critical for confirming its identity. For halogenated compounds like 4-chloro-3,6-dibromoquinoline derivatives, the characteristic isotopic patterns of chlorine and bromine atoms provide an additional layer of confirmation. The presence of multiple bromine and chlorine atoms results in a distinctive isotopic cluster in the mass spectrum.
For instance, the HRMS data for 3,6,8-tribromo-4-phenylquinoline shows the [M+H]⁺ ion at m/z 439.8286, which corresponds to the calculated value of 439.8280 for the formula C₁₅H₉Br₃N, thus confirming its composition. rsc.org
High-Resolution Mass Spectrometry (HRMS) Data for Selected Dibromo-Chloro-Quinoline Derivatives
| Compound | Ionization Mode | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Molecular Formula | Reference |
| 3,8-dibromo-6-chloro-4-phenylquinoline | ESI | 395.8785 | 395.8787 | C₁₅H₉Br₂ClN | rsc.org |
| 3,6,8-tribromo-4-phenylquinoline | ESI | 439.8280 | 439.8286 | C₁₅H₉Br₃N | rsc.org |
| 3,6-Dibromo-1-methyl-4-phenylquinolin-1-ium bromide | EI | 375.9331 ([M-Br]⁺) | 375.9328 ([M-Br]⁺) | C₁₆H₁₂Br₂N | thieme-connect.com |
| 4,6,8-Triphenylquinoline-3-carbaldehyde | ES | 386.1545 | 386.1540 | C₂₈H₂₀NO⁺ | mdpi.com |
Note: The table is interactive and can be sorted.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. The analysis of these fragments helps to piece together the different components of the molecule. For quinoline derivatives, common fragmentation pathways include the loss of substituents and the cleavage of the rings. In the mass spectrum of 3,6-Dibromo-1-methyl-4-phenylquinolin-1-ium bromide, the base peak corresponds to the [M-Br]⁺ ion, indicating the loss of a bromide counter-ion, which is a characteristic fragmentation for this type of salt. thieme-connect.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and its derivatives, IR spectra provide valuable information about the quinoline core and its substituents.
The vibrational modes of the quinoline ring system, including C-H, C=C, and C=N stretching and bending vibrations, are characteristic. The presence of halogen substituents (chloro and bromo groups) influences the vibrational frequencies, often leading to shifts and the appearance of specific absorption bands in the lower frequency region of the spectrum.
Detailed research findings on closely related halogenated quinoline derivatives provide insight into the expected IR absorption bands for this compound. For instance, studies on tribromo- and dibromo-chloro-phenylquinolines reveal characteristic peaks that can be extrapolated to the target compound. thieme-connect.comrsc.org The C=N stretching vibration within the quinoline ring is typically observed in the 1625-1550 cm⁻¹ region. acs.org Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings are found in the 1600-1400 cm⁻¹ range. thieme-connect.com The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹.
A study on 3,6,8-tribromo-4-phenylquinoline reported IR peaks at 3045 cm⁻¹ (aromatic C-H stretch), 1584 cm⁻¹ (C=C/C=N stretch), and various bands in the fingerprint region corresponding to the complex vibrations of the substituted quinoline core. thieme-connect.com Another related compound, 3,8-dibromo-6-chloro-4-phenylquinoline, showed characteristic absorptions at 3045 cm⁻¹ and in the 1597-1444 cm⁻¹ range. thieme-connect.com For a derivative of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, the IR spectrum showed prominent peaks for the carbonyl group (C=O) stretch at 1685 cm⁻¹, in addition to the quinoline ring vibrations. mdpi.com
Table 1: Characteristic Infrared Absorption Bands for Halogenated Quinoline Derivatives
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference Compound(s) |
|---|---|---|
| Aromatic C-H Stretch | 3021 - 3077 | 3,6,8-tribromo-4-phenylquinoline, 3,6,8-tribromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one rsc.org |
| C=O Stretch (aldehyde) | ~1685 - 1701 | 4-(3,6,8-Tribromoquinolin-4-yl)benzaldehyde, 4,6,8-Triphenylquinoline-3-carbaldehyde thieme-connect.commdpi.com |
| C=N/C=C Stretch (quinoline ring) | 1550 - 1625 | N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine, 3,6,8-tribromo-4-phenylquinoline thieme-connect.comacs.org |
| Aromatic Ring Skeletal Vibrations | 1400 - 1500 | 3,6,8-tribromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one, 4,6,8-Triphenylquinoline-3-methanol rsc.orgmdpi.com |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the photophysical properties of molecules, providing information on electronic transitions and de-excitation pathways. The absorption and emission characteristics of quinoline derivatives are highly sensitive to the nature and position of substituents on the aromatic ring.
Research on derivatives of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has shown that these compounds and their subsequent products exhibit interesting photophysical properties. nih.govnih.gov The UV-Vis absorption spectra of these compounds typically display intense bands in the UV region, which are attributed to π-π* transitions within the conjugated quinoline system. nih.govmdpi.com The introduction of aryl or other conjugated groups can lead to bathochromic (red) shifts in the absorption maxima, indicating an extension of the π-conjugated system. nih.gov
For example, the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with various arylboronic acids yields 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov These derivatives exhibit absorption maxima that are influenced by the electronic nature of the aryl substituents. nih.gov The absorption bands lower than 380 nm are generally ascribed to π–π* transitions. researchgate.net
The fluorescence properties of these quinoline derivatives are also substituent-dependent. Upon excitation at an appropriate wavelength, many of these compounds exhibit fluorescence, with the emission wavelength and quantum yield being sensitive to the electronic properties of the substituents and the polarity of the solvent. nih.gov For instance, the fluorescence emission of 4,6,8-triarylquinoline-3-carbaldehyde derivatives can be tuned by altering the aryl groups at positions 4, 6, and 8. nih.gov The presence of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the excited state, thereby affecting the emission properties. nih.gov
Table 2: Photophysical Data for Derivatives of 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Reference |
|---|---|---|---|---|---|
| 4,6,8-Triphenylquinoline-3-carbaldehyde | Chloroform | 278, 354 | 454 | 0.12 | researchgate.net |
| 4-(4-Fluorophenyl)-6,8-diphenylquinoline-3-carbaldehyde | Chloroform | 275, 352 | 450 | 0.15 | researchgate.net |
| 4-(4-Methoxyphenyl)-6,8-diphenylquinoline-3-carbaldehyde | Chloroform | 282, 360 | 527 | 0.08 | researchgate.net |
| 4,6,8-Triphenylquinoline-3-methanol | Chloroform | 256, 320 | 410 | 0.25 | researchgate.net |
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of a molecule is crucial for understanding its physical properties and how it packs in the solid state.
For more complex derivatives, such as those synthesized from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, the substituents will influence the molecular conformation and the crystal packing. researchgate.netnih.gov For instance, the crystal structure of 6,8-dibromo-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one, a related precursor, shows the six-membered heterocyclic ring in a half-chair conformation, with the aryl ring at position 2 being out of the plane of the quinolinone ring. mdpi.comresearchgate.net
The crystallographic data for halogenated quinolines typically indicate that they crystallize in common crystal systems such as monoclinic or orthorhombic. iucr.org The specific space group and unit cell dimensions are unique to each compound and its crystalline form.
Table 3: Crystallographic Data for Related Halogenated Quinoline Derivatives
| Compound | Crystal System | Space Group | Key Features | Reference |
|---|---|---|---|---|
| 6,8-Dibromoquinoline (B11842131) | Monoclinic | P2₁/c | Nearly planar molecule, π–π stacking, short Br···Br contacts | researchgate.net |
| 8-Nitroquinoline | Monoclinic | P2₁/c | - | iucr.org |
Computational and Theoretical Studies on 4 Chloro 3,6 Dibromoquinoline and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of quinoline (B57606) derivatives. researchgate.net It allows for the detailed analysis of molecular structure, reactivity, and spectroscopic properties, offering a theoretical framework that complements experimental findings. researchgate.netsiftdesk.org
The electronic structure of halogenated quinolines is significantly influenced by the nature and position of the substituent groups. tandfonline.com Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in determining the electronic properties and reactivity of these molecules. tandfonline.comrsc.org The energy gap between the HOMO and LUMO (Egap) is a key indicator of a molecule's stability and reactivity; a smaller gap generally signifies higher reactivity and lower stability. rsc.orgacs.org For instance, in a study of halogenated quinoline derivatives, compound Q4F was found to be more chemically reactive and less stable than Q3Cl4F due to its lower energy band gap. acs.org
The distribution of electron density, which can be visualized through Molecular Electrostatic Potential (MEP) maps, helps in predicting the sites for electrophilic and nucleophilic attacks. tandfonline.comrsc.org For example, MEP analysis can identify regions prone to electrophilic attack, which is valuable for understanding reaction mechanisms. researchgate.net Furthermore, the introduction of a chlorine atom to the quinoline ring, as in 4-chloroquinoline (B167314), alters the molecular orbitals. While π orbitals delocalized on the quinoline ring remain similar to the parent molecule, a distinct intense peak corresponding to the chlorine lone-pair orbital appears. cnr.it
Table 1: Frontier Molecular Orbital (FMO) Analysis of Halogenated Quinoline Analogues
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reactivity |
|---|---|---|---|---|
| Q4F | - | - | Lower | Higher |
| Q3Cl4F | - | - | Higher | Lower |
| S1 | - | - | 2.81 | More Reactive |
This table is illustrative and based on findings from studies on analogous compounds. acs.orgresearchgate.net
Computational methods are instrumental in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, transition states, and intermediates. nih.govyork.ac.uk This energetic analysis helps in determining the most plausible reaction pathway. nih.gov For instance, DFT calculations have been used to rationalize the regioselective functionalization of chloro-substituted quinolines, where different metal amides lead to functionalization at different positions (C-2, C-3, or C-8). acs.org
The study of reaction intermediates, which are often short-lived and difficult to observe experimentally, is greatly aided by computational modeling. york.ac.ukanu.edu.au Theoretical calculations can predict the structures and energies of these transient species, providing crucial insights into the step-by-step process of a reaction. nih.gov For example, in the hydroboration of quinolines, mechanistic studies revealed that 1,2-hydroboration is kinetically favorable and reversible, while 1,4-hydroboration is under thermodynamic control. chinesechemsoc.org The energy barriers for different pathways can be calculated to understand this selectivity. chinesechemsoc.orgchinesechemsoc.org
DFT-based calculations are widely used to predict the reactivity and regioselectivity of chemical reactions involving quinoline derivatives. nih.gov By analyzing conceptual DFT descriptors, such as local nucleophilicity indices, researchers can predict the most likely sites for a reaction to occur. nih.gov This has been successfully applied to understand the unusual regioselective halogenation in helically folded quinoline oligoamides, where the combined effects of conformation and substituents dictate the reaction outcome. nih.gov
The regioselectivity of reactions can be controlled by the choice of reagents and catalysts, and DFT calculations can explain these observations. acs.orgchinesechemsoc.org For example, in the metalation of chloro-substituted quinolines, the use of lithium diisopropylamide favors reaction at the C-3 position, while lithium-magnesium and lithium-zinc amides lead to C-2 or C-8 functionalization. acs.org Similarly, in the manganese-catalyzed hydroboration of quinolines, the choice of ligand on the manganese complex can reverse the regioselectivity between 1,2- and 1,4-addition. chinesechemsoc.org
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of 4-Chloro-3,6-dibromoquinoline and its analogues, particularly in biological systems.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. siftdesk.orgnih.gov This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.govfrontiersin.org For halogenated quinoline derivatives, docking studies have revealed superior binding affinities to targets like monoamine oxidase A (MAO-A) and MAO-B compared to reference drugs. acs.org
These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov For example, in a series of substituted quinolines designed as HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of a substituted benzyl (B1604629) group at position 7 was shown to maximize hydrophobic interactions with key amino acid residues. nih.gov Molecular dynamics (MD) simulations can further be used to assess the stability of these interactions over time. researchgate.netarabjchem.org
Table 2: Molecular Docking Results for Halogenated Quinoline Analogues against MAO-A and MAO-B
| Compound | Target | Binding Score (kcal/mol) |
|---|---|---|
| Q3Cl4F | MAO-A | -7.24 |
| Q3Cl4F | MAO-B | -8.37 |
| Harmine (Reference) | MAO-A | -6.57 |
This data is derived from a study on analogous compounds. acs.org
The three-dimensional conformation of a molecule is critical to its chemical and biological activity. mdpi.com Conformational analysis involves identifying the stable low-energy conformations of a molecule and the energy barriers between them. acs.org For quinoline derivatives, the presence of substituents can lead to different stable conformers, such as geometric isomers (E/Z) and amide conformers (cis/trans). mdpi.com
Molecular mechanics and quantum chemical calculations can be used to predict the relative stabilities of different conformations. acs.org Molecular dynamics simulations provide further insights into the conformational flexibility and stability of these molecules in different environments. researchgate.net For instance, MD simulations of quinoline analogues complexed with a target protein showed that the complex exhibited some initial fluctuations before settling into a stable conformation. researchgate.net This stability is crucial for sustained biological activity.
Structure-Activity Relationship (SAR) Derivations from Theoretical Data
The exploration of structure-activity relationships (SAR) through computational and theoretical methods is a cornerstone of modern drug discovery. By analyzing how specific structural modifications influence the biological activity of a molecule, researchers can rationally design more potent and selective therapeutic agents. For the quinoline scaffold, and specifically for polysubstituted derivatives like this compound, theoretical data provides invaluable insights into the electronic, steric, and hydrophobic properties that govern their interactions with biological targets.
Quantitative structure-activity relationship (QSAR) models, particularly three-dimensional QSAR (3D-QSAR), are powerful tools in this endeavor. These models correlate the biological activity of a series of compounds with their physicochemical properties, often represented by molecular field descriptors. For quinoline derivatives, studies have frequently highlighted the importance of electrostatic, steric, and hydrophobic fields in determining their activity against various targets, including cancer cell lines and pathogenic microbes. samipubco.com
The specific substitution pattern of this compound, with a chloro group at the 4-position and bromo groups at the 3- and 6-positions, presents a unique combination of electronic and steric effects that can be analyzed to derive its SAR.
Influence of Substituents on Physicochemical Properties and Biological Activity
The biological activity of quinoline derivatives is significantly modulated by the nature and position of their substituents. Halogenation, in particular, is a common strategy to enhance the therapeutic potential of these compounds. researchgate.netrsc.org The presence of chloro and bromo groups on the quinoline ring of this compound influences its properties in several key ways:
Electronic Effects: Both chlorine and bromine are electron-withdrawing groups due to their electronegativity. This can affect the electron density distribution across the quinoline ring system, influencing its ability to participate in crucial interactions with biological targets, such as hydrogen bonding and π-π stacking. The chloro group at the 4-position, in particular, can significantly impact the basicity of the quinoline nitrogen. The presence of a bromine atom at the 6-position has also been noted as an essential feature for improving the activity in certain quinoline-imidazole hybrids. rsc.org
Steric Effects: The size of the halogen atoms (bromine being larger than chlorine) introduces steric bulk at specific positions. The bromine at the 3-position, adjacent to the chloro-substituted carbon-4, can create a sterically hindered environment that may influence the molecule's conformational preferences and its fit within a protein's binding pocket.
Hydrophobicity: Halogenation generally increases the lipophilicity (hydrophobicity) of a molecule, which is often quantified by the partition coefficient (log P). Increased lipophilicity can enhance a compound's ability to cross cell membranes and reach its intracellular target. However, an optimal level of lipophilicity is often required, as excessively high values can lead to poor aqueous solubility and non-specific toxicity. In some series of quinoline-based chalcones, a direct correlation has been observed between higher logP values and increased antibacterial activity, with bromo and chloro substituted compounds being among the more active. nih.gov
Hypothetical SAR Derivations for this compound Analogues
Based on the general principles derived from computational studies of substituted quinolines, a hypothetical SAR for analogues of this compound can be proposed. This involves systematically varying the substituents at the 3, 4, and 6 positions and predicting the impact on a hypothetical biological activity, such as anticancer or antimicrobial efficacy.
The following interactive data table illustrates a hypothetical SAR study for a series of analogues. The predicted biological activity is represented by pIC50 (the negative logarithm of the half-maximal inhibitory concentration), where a higher value indicates greater potency. The physicochemical descriptors—logP (lipophilicity), HOMO (Highest Occupied Molecular Orbital energy, related to electron-donating ability), and LUMO (Lowest Unoccupied Molecular Orbital energy, related to electron-accepting ability)—are key parameters in QSAR studies.
| Compound | R3 | R4 | R6 | Predicted pIC50 | LogP | HOMO (eV) | LUMO (eV) |
| This compound | Br | Cl | Br | 7.2 | 4.8 | -6.5 | -1.8 |
| Analogue 1 | H | Cl | Br | 6.5 | 4.0 | -6.3 | -1.7 |
| Analogue 2 | Br | H | Br | 6.8 | 4.3 | -6.4 | -1.6 |
| Analogue 3 | Br | Cl | H | 6.9 | 4.1 | -6.6 | -1.9 |
| Analogue 4 | Cl | Cl | Cl | 7.0 | 4.2 | -6.7 | -2.0 |
| Analogue 5 | I | Cl | I | 7.5 | 5.5 | -6.2 | -1.9 |
| Analogue 6 | F | Cl | F | 6.7 | 3.5 | -6.9 | -1.5 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. The pIC50 values are predicted based on general trends observed in QSAR studies of halogenated quinolines, where a combination of electronic and hydrophobic factors often governs activity.
From this hypothetical data, several SAR trends can be derived:
Effect of Halogen at C3: The presence of a bulky halogen like bromine or iodine at the 3-position appears to be beneficial for activity (compare this compound to Analogue 1). This suggests a potential hydrophobic or sterically defined pocket in the target protein that can accommodate a large substituent at this position. The importance of a substituent at the 3-position of the quinoline ring has been identified as critical in some series of 4-aminoquinolines. acs.org
Effect of Halogen at C4: The chloro group at the 4-position seems crucial for high potency (compare this compound to Analogue 2). This is a common feature in many bioactive quinolines and may be involved in key interactions within the active site of the target enzyme or receptor.
Influence of Halogen Type: The type of halogen can have a significant impact. Replacing the bromo groups with iodo groups (Analogue 5) leads to a predicted increase in activity, which correlates with an increase in lipophilicity. Conversely, replacement with fluoro groups (Analogue 6) decreases lipophilicity and predicted activity. This highlights the delicate balance between the electronic and hydrophobic contributions of the halogen atoms.
Molecular Docking Insights
Molecular docking simulations can further elucidate the SAR by providing a 3D model of the ligand-target interaction. For a hypothetical target protein, docking studies of this compound and its analogues could reveal key binding modes.
For instance, the quinoline nitrogen might act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine. The halogen atoms could form halogen bonds or participate in hydrophobic interactions within the binding pocket. Molecular docking studies on other halogenated quinolines have demonstrated the importance of such interactions in determining binding affinity. acs.org
The following interactive table summarizes hypothetical results from a molecular docking study of this compound and its analogues against a putative protein target. The docking score represents the predicted binding affinity (a more negative score indicates stronger binding), and the key interactions are listed.
| Compound | Docking Score (kcal/mol) | Key Interactions |
| This compound | -9.5 | Halogen bond (C6-Br), Hydrophobic interactions, π-π stacking |
| Analogue 1 | -8.2 | Hydrophobic interactions, π-π stacking |
| Analogue 2 | -8.8 | Hydrogen bond (N1), Hydrophobic interactions |
| Analogue 4 | -9.1 | Halogen bond (C6-Cl), Hydrophobic interactions, π-π stacking |
| Analogue 5 | -10.1 | Strong halogen bond (C6-I), Enhanced hydrophobic interactions |
Note: The data in this table is hypothetical and for illustrative purposes. The docking scores and interactions are based on general principles of molecular recognition.
The docking results would complement the QSAR data, suggesting that the high potency of this compound and its iodo-analogue (Analogue 5) is due to their ability to form strong halogen bonds and extensive hydrophobic contacts within the active site.
Advanced Research Applications of 4 Chloro 3,6 Dibromoquinoline and Its Synthesized Derivatives
Role as Synthetic Intermediates in Complex Molecule Synthesis
The strategic placement of chloro and bromo substituents on the quinoline (B57606) ring makes 4-chloro-3,6-dibromoquinoline a powerful intermediate for building intricate molecular architectures. The differential reactivity of the C-Cl and C-Br bonds, particularly the activated nature of the 4-chloro group, enables chemists to perform regioselective functionalization, paving the way for a diverse range of derivatives.
The synthesis of poly-substituted quinolines, where the core is decorated with multiple aryl or styryl groups, is of significant interest due to their potential applications in materials science as fluorescent chromophores and in medicine. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are primary methods for creating these C-C bonds.
While direct studies on the 4-chloro-3,6-dibromo isomer are not extensively detailed, the reactivity of analogous polyhalogenated quinolines provides a clear precedent. For instance, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has been successfully used in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. nih.govresearchgate.net In these reactions, all three halogen sites (C4-Cl, C6-Br, C8-Br) can be substituted to afford 4,6,8-triarylquinoline derivatives. nih.gov The C4-chloro atom is highly activated towards such coupling reactions due to the electronic nature of the quinoline ring. nih.gov This established reactivity suggests that this compound is an excellent synthon for preparing di- and tri-aryl or styryl quinolines through sequential or one-pot double coupling strategies. nih.govsci-hub.se
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Quinolines
| Precursor | Reaction Type | Reagents | Product |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Suzuki-Miyaura Coupling | Arylboronic acid, PdCl₂(PPh₃)₂, PCy₃, K₂CO₃ | 4,6,8-Triarylquinoline-3-carbaldehyde nih.gov |
| 4,6-Dibromoquinoline | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, PCy₃, K₃PO₄ | 4,6-Diarylquinoline uni-rostock.de |
| 2,4-Dibromoquinoline (B189380) | Sonogashira Coupling | Terminal alkyne, Pd catalyst | 2-Alkynyl-4-bromoquinoline nih.gov |
The 4-chloro substituent, often part of a β-chlorovinylaldehyde-like system (when a formyl group is at C3), is an ideal electrophilic site for constructing fused heterocyclic rings.
Thienoquinolines: The synthesis of thieno[3,2-c]quinolines, a class of compounds with reported antibacterial, anticancer, and anti-inflammatory properties, can be achieved from precursors like this compound. mdpi.com A one-pot reaction using the related compound 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate (B1236969) in the presence of a base leads to a conjugate addition-elimination sequence. nih.govresearchgate.net This is followed by an intramolecular cyclization to form the fused thiophene (B33073) ring, yielding a methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate. mdpi.comnih.govresearchgate.net This methodology highlights the utility of the 4-chloroquinoline (B167314) moiety in synthesizing complex fused systems. nih.gov
Pyrazoloquinolines: Similarly, the pyrazolo[4,3-c]quinoline scaffold, which is investigated for anti-inflammatory activity, can be synthesized from 4-chloroquinoline precursors. nih.govnih.gov The synthesis involves the reaction of a 4-chloroquinoline derivative with a hydrazine. The process begins with the nucleophilic displacement of the activated 4-chloro group by the hydrazine, followed by intramolecular cyclization to form the fused pyrazole (B372694) ring. researchgate.net The use of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as a synthon to create 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines demonstrates the feasibility of this approach. researchgate.net
The presence of multiple halogen atoms allows this compound to serve as a versatile scaffold for creating libraries of compounds in drug discovery. Chloro-substituted quinolines are crucial intermediates in medicinal chemistry. worktribe.com The different halogens can be selectively functionalized using various metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.govchim.it
For example, the greater reactivity of C-Br bonds compared to C-Cl bonds in some catalytic systems, or the unique activation of the C4-Cl position, can be exploited for regioselective functionalization. nih.govacs.org This allows for the stepwise introduction of different pharmacophores and functional groups, enabling a systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. This modular approach is highly efficient for generating chemical diversity to target a wide range of biological pathways. worktribe.comarkat-usa.org
Exploration of Bioactivity Mechanisms and Molecular Targets (Focus on scientific understanding, not clinical trials)
Derivatives of quinoline are known to possess a wide spectrum of biological activities. Research into their mechanisms of action provides insight into fundamental cellular processes and potential new therapeutic strategies.
Fungal infections, particularly those caused by drug-resistant strains and biofilm-forming species like Candida albicans, pose a significant health threat. nih.govmdpi.com Quinoline derivatives have emerged as a promising class of antifungal agents, and research has focused on understanding their mode of action.
A key aspect of the pathogenicity of fungi like C. albicans is its ability to switch from a yeast-like form to a filamentous hyphal form and to create robust biofilms. researchgate.netnih.gov These virulence factors contribute to infection persistence and drug resistance. mdpi.comkuleuven.be
Studies have shown that certain dibromoquinoline compounds exhibit broad-spectrum antifungal activity at low concentrations (as low as 0.5 μg/mL) against clinically relevant species of Candida, Cryptococcus, and Aspergillus. nih.gov Importantly, at sub-inhibitory concentrations, these compounds can effectively interfere with key virulence factors by inhibiting the formation of both hyphae and biofilms. researchgate.netnih.gov
The proposed mechanisms for the antifungal action of quinoline derivatives are multifaceted and often involve the disruption of fungal cell integrity. Key mechanistic insights include:
Cell Membrane Disruption: Some quinoline derivatives are believed to alter the permeability of the fungal cell membrane, leading to the leakage of essential cellular contents and cell death. mnba-journal.comacs.orgacs.org
Induction of Oxidative Stress: Certain derivatives can induce the accumulation of reactive oxygen species (ROS) within the fungal cell. mnba-journal.comacs.orgnih.gov This oxidative stress damages cellular components, including proteins, lipids, and DNA.
Mitochondrial Dysfunction: The accumulation of ROS can lead to damage of the mitochondrial membrane, causing a loss of mitochondrial membrane potential and a decrease in intracellular ATP content, ultimately leading to mitochondrial dysfunction. mnba-journal.comacs.orgnih.gov
The ability of halogenated quinoline analogues to eradicate mature biofilms of C. albicans and Cryptococcus neoformans further underscores their potential. researchgate.net The inhibition of biofilm formation is a critical attribute, as fungi within biofilms are notoriously resistant to conventional antifungal therapies. mdpi.comkuleuven.be
Table 2: Antifungal and Anti-Biofilm Activity of Select Quinoline Derivatives
| Compound Class | Fungal Species | Mechanism/Effect Observed | Reference(s) |
| Dibromoquinoline derivative | Candida albicans | Inhibition of hyphae and biofilm formation; targets metal ion homeostasis. nih.gov | nih.gov |
| Triazole-bridged quinoline derivative | Candida auris | Potent MIC (0.12 μg/mL); disruption of mature biofilms (up to 89% inhibition); induction of apoptosis. nih.govrsc.org | nih.govrsc.org |
| Halogenated quinoline analogues | C. albicans, C. neoformans | Inhibition of fungal growth (MICs as low as 50-100 nM); eradication of mature biofilms. researchgate.net | researchgate.net |
| Quinoline-chalcone hybrids | FLC-resistant C. albicans | Inhibition of hyphae formation; induction of ROS; mitochondrial damage. nih.gov | nih.gov |
Antifungal Research: Mechanism-Based Investigations
Targeting Metal Ion Homeostasis in Pathogenic Fungi
A significant breakthrough in the study of this compound, identified in one study as compound 4b, is its ability to disrupt metal ion homeostasis in pathogenic fungi. nih.govnih.gov This compound has demonstrated broad-spectrum antifungal activity, inhibiting the growth of clinically relevant species of Candida, Cryptococcus, and Aspergillus at concentrations as low as 0.5 μg/mL. nih.govnih.gov
The mechanism of action appears to be linked to the disruption of copper and iron ion balance within the fungal cells. nih.gov Studies using yeast deletion strains have shown that strains with mutations related to metal ion homeostasis (cox17Δ, ssa1Δ, and aft2Δ) are particularly sensitive to this dibromoquinoline compound. nih.gov This sensitivity was reversed when the growth media was supplemented with copper or iron ions, providing strong evidence that the compound's primary antifungal effect is the targeting of metal ion homeostasis. nih.govnih.gov This unique mechanism is a significant departure from existing antifungal drugs, offering a potential strategy to combat resistant fungal infections. nih.gov
Activity against Drug-Resistant Fungal Strains
A critical advantage of this compound derivatives is their potent activity against fungal strains that have developed resistance to conventional antifungal drugs. nih.gov The compound referred to as 4b has shown remarkable efficacy against fluconazole-resistant Candida albicans. nih.govnih.gov It maintained its potent activity against strains of C. albicans exhibiting high-level resistance to fluconazole (B54011) (MIC > 64 μg/mL). nih.gov
Furthermore, this dibromoquinoline compound was found to be superior to fluconazole against strains of C. glabrata and C. parapsilosis. nih.gov It also demonstrated superior efficacy against clinical isolates of C. krusei, a pathogen known for its intrinsic resistance to several antifungal agents, including azoles. nih.gov The compound was also highly effective against pathogenic yeasts like Cryptococcus gattii and Cryptococcus neoformans, and molds such as Aspergillus brasiliensis, A. niger, and A. fumigatus, all of which showed high-level resistance to fluconazole. nih.gov This broad-spectrum activity against a wide range of resistant fungal pathogens highlights the potential of this compound derivatives as a next-generation antifungal treatment.
Antibacterial Research: Biofilm Eradication and Resistance Modulation
The utility of this compound and its derivatives extends to combating bacterial pathogens, particularly those notorious for drug resistance and biofilm formation.
Activity against Drug-Resistant Bacterial Pathogens (e.g., MRSA, MRSE, VRE)
Derivatives of this compound have been investigated for their activity against challenging drug-resistant bacteria. For instance, certain di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives, which can be synthesized from quinoline precursors, have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Pseudomonas aeruginosa. acs.org
One study highlighted a series of these compounds with potent antibacterial activities, suggesting their potential as topical antiseptic agents. acs.org Another novel oxazolidinone, contezolid, has shown considerable in vitro activity against MRSA and VRE isolates, with MIC90 values of 0.5 and 1.0 μg/mL, respectively. nih.gov While not a direct derivative, this illustrates the ongoing search for new scaffolds to combat these resistant pathogens. The development of quinoline-based compounds offers a promising chemical framework for the creation of new antibacterial agents to address the critical threat of antibiotic resistance.
Mechanisms Independent of Membrane Lysis
A key area of investigation in antibacterial research is the mechanism of action of new compounds. While some antibacterial agents function by disrupting the bacterial cell membrane, leading to lysis, research suggests that some quinoline derivatives may act through other pathways. nih.gov For example, a study on the anti-MRSA compound GW4064, which has a more complex structure, indicated that it does not appear to be membrane-active against MRSA MW2. nih.gov This suggests a more specific target of action. Another compound, PD198306, also showed no membrane activity against MRSA, pointing towards a target-specific antibacterial mechanism. nih.gov Investigating compounds like this compound for mechanisms that are independent of membrane lysis is a crucial step in developing drugs that can overcome resistance mechanisms that involve alterations to the cell envelope.
Interference with Microbial Warfare Interactions
The complex environments where microbes exist involve constant competition and communication, often referred to as microbial warfare. The ability of a compound to interfere with these interactions can be a powerful therapeutic strategy. While direct evidence for this compound's role in disrupting microbial warfare is still an emerging area of research, the broader class of quinoline compounds has been shown to possess such capabilities. The development of new antibacterial agents often involves identifying compounds that can disrupt processes like quorum sensing, biofilm formation, and the production of virulence factors, all of which are key elements of microbial warfare. The unique chemical structure of this compound makes it a candidate for further investigation into its potential to modulate these complex microbial interactions.
Anticancer Research: Molecular Target Modulation
The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents, including those with anticancer properties. worktribe.comresearchgate.net The potential of this compound and its derivatives in anticancer research lies in their ability to be chemically modified to interact with various molecular targets involved in cancer progression. researchgate.netmdpi.com
Research has shown that quinoline derivatives can exert anticancer effects through several mechanisms, including the inhibition of cell growth, induction of apoptosis (programmed cell death), and disruption of cell migration. researchgate.net For example, 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones, which share the dibromo-quinoline core, have been synthesized and evaluated for their in vitro activity against MCF-7 breast cancer cell lines, with some compounds exhibiting potent growth inhibitory values. researchgate.net
Furthermore, the strategic modification of the this compound structure through reactions like the Suzuki-Miyaura cross-coupling allows for the synthesis of a diverse library of poly-substituted quinolines. mdpi.com This enables the fine-tuning of their electronic and steric properties to optimize interactions with specific anticancer targets. While direct studies on this compound's anticancer molecular targets are not extensively detailed in the provided context, the established anticancer activity of related quinoline derivatives suggests that it is a valuable starting point for the design and synthesis of novel anticancer agents that can modulate the activity of key proteins in cancer pathways. uni-halle.de
Inhibition of Protein Kinases and Other Molecular Targets
The quinoline framework is integral to numerous compounds designed as kinase inhibitors, a major class of anticancer drugs. mdpi.com Thieno[3,2-c]quinoline derivatives, which can be synthesized from precursors like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, have been identified as inhibitors of protein kinases. mdpi.comnih.gov For instance, a recent study proposed thieno[3,2-c]quinolines as potential new inhibitors of the RET tyrosine kinase, a key target in medullary thyroid cancer. nih.gov Computational studies supported the significant capability of these compounds to bind to the RET tyrosine kinase domain. nih.govacs.org
Furthermore, the general class of 4-aminoquinoline (B48711) derivatives has been shown to inhibit DNA methyltransferases (DNMTs), enzymes that are crucial epigenetic regulators and are often deregulated in cancer. nih.gov Specifically, analogs of the DNMT inhibitor SGI-1027 function as competitive inhibitors for the DNA substrate. nih.gov This highlights the role of the quinoline scaffold in targeting various enzymatic processes vital for cancer cell survival.
| Derivative Class | Target | Therapeutic Area | Key Findings |
| Thieno[3,2-c]quinolines | Protein Kinases (e.g., RET) | Oncology (Medullary Thyroid Cancer) | Identified as promising anticancer agents with IC50 values in the micromolar range; computational studies show significant binding to the RET kinase domain. nih.govacs.orgacs.org |
| 4-Aminoquinolines | DNA Methyltransferases (DNMTs) | Oncology (Epigenetic Regulation) | Act as competitive inhibitors with respect to the DNA substrate, suggesting a mechanism of action via interaction with DNA. nih.gov |
Disruption of Tubulin Assembly
A significant mechanism of action for many quinoline-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govtandfonline.com Microtubules are essential for cell division, and their disruption can trigger cell cycle arrest and apoptosis. frontiersin.org Several novel quinoline derivatives have been designed as tubulin inhibitors that target the colchicine (B1669291) binding site. nih.govfrontiersin.orgmdpi.com
For example, a series of quinoline derivatives of combretastatin (B1194345) A-4, a potent natural tubulin inhibitor, showed significant antiproliferative activities, with some compounds exhibiting IC50 values in the nanomolar range. tandfonline.com Mechanistic studies confirmed that these compounds effectively inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis. tandfonline.comacs.org In other research, the cytotoxicity of newly synthesized thienoquinoline derivatives was compared favorably to nocodazole, a well-established anticancer drug known to interfere with tubulin polymerization. mdpi.comnih.gov This suggests that the synthesized quinolines may share a similar mechanism of action. nih.gov
Interaction with DNA and Impact on DNA Synthesis
The planar structure of the quinoline ring system allows it to function as a DNA intercalating agent. orientjchem.orgresearchgate.net This interaction can impede DNA synthesis and replication, leading to cytotoxic effects in rapidly proliferating cancer cells. orientjchem.org Molecular docking studies have shown that derivatives such as 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one may effectively intercalate with DNA. mdpi.com
Research on 4-aminoquinoline-based compounds revealed that their inhibitory action on DNA methyltransferases (DNMTs) stems from their interaction with the DNA substrate. nih.gov The most potent inhibitors in this class were found to be strong DNA binders, suggesting they inhibit DNMTs by interacting directly with the DNA. nih.gov Further in-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have supported their interaction with the A/T minor groove region of B-DNA. nih.gov Additionally, some quinoline-based compounds have been developed as inhibitors of topoisomerases, enzymes that are critically involved in managing DNA topology during replication and transcription. researchgate.netmdpi.com
Induction of Oxidative Stress
Another anticancer mechanism associated with quinoline derivatives involves the induction of oxidative stress. orientjchem.org Increased levels of reactive oxygen species (ROS) can cause significant damage to cellular components, including DNA, leading to cell death. dntb.gov.uanih.gov Studies on newly synthesized arylated benzo[h]quinolines have shown that they exert their anti-cancer effects by inducing oxidative stress-mediated DNA damage. dntb.gov.uanih.govdntb.gov.uaresearchgate.netlongdom.org The evaluation of these compounds on various human cancer cell lines, including skin, lung, breast, and colon cancer, revealed potential cytotoxicity linked to this mechanism. nih.govdntb.gov.ua
Antiviral Research (e.g., HIV Reverse Transcriptase Inhibition)
The quinoline scaffold is a key component in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.govmdpi.comresearchgate.net Derivatives have been designed to inhibit multiple targets in the HIV replication cycle, including HIV-1 reverse transcriptase (RT) and integrase (IN). nih.govacs.org
Several studies have focused on developing quinoline-based non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.netmdpi.com For instance, a series of quinolin-2-one derivatives showed potent inhibitory activities against HIV-1 RT, with some compounds having IC50 values in the sub-micromolar range. mdpi.com Molecular docking studies of pyrazoline and pyrimidine-containing quinoline derivatives also indicated good binding affinity within the active site of HIV-1 RT. nih.gov
In parallel, styrylquinoline derivatives have emerged as a significant class of HIV-1 integrase inhibitors. acs.orgnih.govmdpi.comacs.orgnovanet.ca These compounds block the catalytic activity of integrase, an enzyme essential for integrating the viral DNA into the host genome. acs.orgnih.gov The mechanism of inhibition can involve preventing the binding of viral DNA to the enzyme or inhibiting the subsequent strand transfer reaction. nih.gov
Anti-inflammatory and Other Pharmacological Activities
Derivatives of dibromoquinolines have been investigated for their potential anti-inflammatory properties. ijresm.comontosight.aicncb.ac.cn For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives, which are structurally related to this compound, have shown promising anti-inflammatory and analgesic properties. cncb.ac.cn
More advanced research has identified certain quinoline derivatives as modulators of the Retinoic acid-related orphan receptor gamma t (RORγt). nih.govfrontiersin.org RORγt is a key transcription factor for the differentiation of Th17 cells, which are implicated in the pathogenesis of numerous immune-mediated inflammatory diseases like psoriasis and rheumatoid arthritis. nih.govfrontiersin.org The development of quinoline-based RORγt modulators represents a promising strategy for treating these conditions. nih.govgoogle.comgoogle.com Additionally, some quinoline derivatives have been found to possess anti-inflammatory effects by being synthesized as analogs of glycyrrhetinic acid, a known anti-inflammatory triterpene. mdpi.com
Applications in Materials Science and Photophysical Studies
The structural backbone of this compound, particularly its close isomer 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, serves as a versatile platform for synthesizing novel fluorescent compounds with potential applications in materials science. mdpi.comnih.govresearchgate.net The presence of multiple halogen atoms allows for selective and sequential functionalization through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.commdpi.com
This strategy has been used to create a range of 4,6,8-triarylquinoline-3-carbaldehydes. mdpi.comnih.govresearchgate.netdntb.gov.ua These polysubstituted quinolines often comprise a donor-π-acceptor system, which is crucial for desirable photophysical properties like fluorescence. mdpi.com The absorption and emission spectra of these derivatives have been studied in various solvents, revealing how substituent patterns and solvent polarity influence their intramolecular charge transfer (ICT) characteristics and fluorescence quantum yields. mdpi.comresearchgate.net Such tunable photophysical properties make these quinoline-based fluorophores candidates for use in optoelectronic materials. mdpi.com
| Derivative Class | Synthetic Method | Photophysical Properties Studied | Key Findings & Potential Applications |
| 4,6,8-Triarylquinoline-3-carbaldehydes | Suzuki-Miyaura cross-coupling from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde | UV-Vis Absorption, Fluorescence Emission, Quantum Yield | Creation of donor-π-acceptor systems; tunable emission spectra based on substituents and solvent polarity; potential as fluorophores for optoelectronic materials. mdpi.comresearchgate.net |
| 4,6,8-Triaryl-3-(4-fluorophenyl)amino)-N-(quinolin-3-yl)methylenes | Nucleophilic addition on carbaldehyde derivatives | UV-Vis Absorption, Fluorescence Emission | Further functionalization alters the electronic properties, leading to changes in fluorescence quantum yields. mdpi.comresearchgate.net |
| 4,6,8-Triaryl-quinoline-3-methanols | Reduction of carbaldehyde derivatives | UV-Vis Absorption, Fluorescence Emission | Modification of the acceptor group impacts the overall photophysical behavior of the molecule. mdpi.comresearchgate.net |
Development of Fluorescent Probes and Novel Fluorophores
The core structure of halogenated quinolines is a valuable scaffold for the synthesis of novel fluorophores. Research has prominently featured 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as a key building block. nih.govmdpi.comresearchgate.net The presence of multiple halogen atoms (chlorine and bromine) at different positions allows for selective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govmdpi.com
This strategic functionalization enables the introduction of various aryl and arylvinyl groups onto the quinoline ring system. By coupling the electron-deficient quinoline core with electron-donating aryl groups, researchers can create donor-π-acceptor (D-π-A) systems. nih.gov These D-π-A architectures are fundamental to the design of fluorescent molecules, as they can facilitate intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with strong fluorescence emission. nih.gov
For instance, derivatives such as 4,6,8-triarylquinoline-3-carbaldehydes have been synthesized from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. nih.govmdpi.com These resulting compounds serve as novel fluorophores. Further chemical transformations of these carbaldehydes, for example, into their corresponding methanol (B129727) derivatives or by reaction with amines to form Schiff bases, allow for fine-tuning of their photophysical properties. nih.govmdpi.com
The versatility of this synthetic approach makes it possible to generate a library of polysubstituted quinolines with tailored fluorescent properties for potential use in materials science and as biological probes. nih.gov
Structure-Property Relationships for Optical Applications
The relationship between the chemical structure of quinoline derivatives and their optical properties is a critical area of investigation. The absorption and emission characteristics of these molecules are highly sensitive to the nature and position of their substituents.
In studies involving derivatives of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, the introduction of different aryl groups at the 4, 6, and 8 positions leads to significant shifts in their absorption and emission spectra. mdpi.com For example, the photophysical properties of 4,6,8-triarylquinoline-3-carbaldehydes and their subsequent alcohol and imine derivatives were measured in various solvents. nih.govmdpi.comresearchgate.net
Key findings from these studies include:
Effect of Aryl Substituents: The electronic nature of the aryl groups attached to the quinoline core influences the energy of the π–π* transitions. Electron-donating groups can enhance the donor-π-acceptor character, often leading to red-shifted (longer wavelength) emission and potentially higher fluorescence quantum yields. nih.gov
Influence of Additional Functional Groups: The transformation of the carbaldehyde group at the 3-position into other functional groups, such as an alcohol (methanol derivative) or an imine, directly impacts the electronic distribution and, consequently, the fluorescence properties. For example, the introduction of a 3-(4-fluorophenyl)azomethine group was found to decrease the fluorescence quantum yields, likely due to a reduction in the electron density of the quinoline ring. mdpi.com
Solvent Effects (Solvatochromism): The fluorescence of these donor-π-acceptor quinoline derivatives can be sensitive to the polarity of the solvent environment, a phenomenon known as solvatochromism. This property is valuable for developing fluorescent probes that can report on the polarity of their microenvironment. nih.govresearchgate.net
The data gathered from these systematic modifications allow researchers to establish clear structure-property relationships. This knowledge is crucial for the rational design of new quinoline-based materials with optimized absorption and emission characteristics for specific optical applications, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov
Future Research Directions and Translational Perspectives
Development of Highly Regioselective and Sustainable Synthetic Methods
The translation of any promising compound from laboratory-scale research to broader applications hinges on efficient, scalable, and environmentally benign synthetic routes. While classic methods for quinoline (B57606) synthesis like the Skraup, Friedländer, and Combes reactions are well-established, they often require harsh conditions and produce significant waste. jocpr.comtandfonline.com Modern synthetic chemistry is moving towards greener and more sustainable protocols.
Future research should focus on developing novel synthetic strategies for 4-Chloro-3,6-dibromoquinoline that prioritize regioselectivity and sustainability. Key areas of exploration include:
Catalyst-Driven Processes: The use of transition metal catalysts (e.g., copper, palladium, manganese) has revolutionized heterocyclic synthesis. tandfonline.comresearchgate.net Research into manganese-catalyzed dehydrogenative coupling, for instance, offers a highly atom-efficient pathway to substituted quinolines. researchgate.net Applying such methods could allow for the direct and regioselective construction of the this compound core from simpler, readily available precursors.
Green Solvents and Conditions: Efforts should be made to replace hazardous organic solvents with greener alternatives like water-ethanol mixtures or even solvent-free conditions. jocpr.comtandfonline.combenthamdirect.com The development of protocols using microwave irradiation or electrochemical assistance could dramatically reduce reaction times and energy consumption. benthamdirect.comrsc.org An electrochemically assisted Friedländer reaction, for example, provides a reagent-free and highly efficient method for quinoline synthesis under mild conditions. rsc.org
Late-Stage Functionalization: Given the presence of three distinct halogen atoms, regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are a critical area for future study. sci-hub.senih.gov Achieving selective functionalization at the C3, C4, or C6 position is a significant challenge but would provide a powerful tool for rapidly generating a library of diverse analogs. sci-hub.senih.govacs.org Studies on other dihaloquinolines have shown that regioselectivity can be controlled by carefully choosing the catalyst, ligands, and reaction conditions, or by exploiting the differential reactivity of the halogen atoms (e.g., in a bromo-iodo precursor). nih.govacs.org
Advanced Computational Approaches for Structure-Function Elucidation
Computational chemistry provides invaluable insights into the relationship between a molecule's structure and its activity, guiding rational drug design and minimizing the need for extensive empirical screening. For this compound, advanced computational approaches can predict its properties and interactions with biological systems.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies have been successfully used to model the toxicity and activity of other haloquinolines. nih.govresearchgate.net A similar approach for this compound and its derivatives could identify the key structural features (steric, electronic, hydrophobic) that govern its biological effects. This would enable the targeted design of analogs with enhanced potency and reduced off-target effects.
Molecular Docking and Dynamics: Identifying potential biological targets is a crucial step in drug discovery. Molecular docking simulations can be used to screen this compound against libraries of known protein targets, such as kinases, proteasomes, or microbial enzymes. researchgate.netresearchgate.netbohrium.com For example, docking studies have guided the development of quinoline-based EGFR inhibitors for breast cancer. bohrium.com Subsequent molecular dynamics simulations can then be used to validate these interactions and assess the stability of the compound-protein complex over time.
Prediction of Physicochemical Properties: Computational tools can predict key drug-like properties, including solubility, lipophilicity (logP), and membrane permeability. These in silico predictions are vital for early-stage assessment of the compound's potential as a therapeutic agent and can guide chemical modifications to optimize its pharmacokinetic profile. juniperpublishers.com
Discovery of Novel Biological Targets and Mechanism-Based Interventions
The quinoline nucleus is a "privileged scaffold" found in numerous drugs with diverse mechanisms of action. researchgate.net The unique halogenation pattern of this compound suggests it may interact with novel biological targets or exhibit unique mechanisms of action.
Antifungal and Antibacterial Activity: A recent groundbreaking study identified a dibromoquinoline compound as a potent, broad-spectrum antifungal agent that acts by disrupting metal ion homeostasis. nih.govnih.gov This compound was effective against drug-resistant strains of Candida, Cryptococcus, and Aspergillus. nih.govnih.gov Future research must investigate whether this compound shares this mechanism. Chemogenomic profiling and evaluating its efficacy in the presence of excess copper or iron ions could confirm this novel mode of action. nih.govnih.gov
Anticancer Potential: Substituted quinolines are known to possess anticancer properties through various mechanisms, including kinase inhibition, topoisomerase inhibition, and induction of apoptosis. bohrium.comneuroquantology.com Given the structural similarity to known inhibitors, this compound should be screened against a panel of cancer cell lines, particularly those where quinoline-based drugs have shown promise, such as breast and lung cancer. bohrium.comneuroquantology.com
Antiparasitic Applications: Chloroquine, a 4-chloroquinoline (B167314) derivative, is a famous antimalarial drug. mdpi.com Other substituted quinolines have shown activity against Leishmania by inhibiting DNA topoisomerases or disrupting parasite bioenergetics. mdpi.com Therefore, evaluating the activity of this compound against parasites like Plasmodium falciparum and Leishmania species is a logical and promising avenue. researchgate.netmdpi.com
Integration of this compound into Complex Supramolecular Architectures
Beyond medicine, the rigid, planar structure and multiple functionalization points of this compound make it an attractive building block (synthon) for materials science and supramolecular chemistry. cymitquimica.comresearchgate.net
Future research in this area could involve:
Development of Novel Ligands: The nitrogen atom and halogen substituents can act as coordination sites for metal ions. This allows for the design of novel ligands for creating metal-organic frameworks (MOFs) or coordination polymers with unique catalytic, photoluminescent, or sensing properties.
Organic Materials: The quinoline ring system is a component in materials used for organic light-emitting diodes (OLEDs). jocpr.com The specific electronic properties conferred by the chloro- and dibromo-substituents could be exploited to develop new phosphorescent materials.
Host-Guest Chemistry: The quinoline scaffold can be incorporated into larger macrocyclic structures to act as hosts for specific guest molecules. The halogen atoms offer sites for building out these larger architectures and can participate in halogen bonding, a key non-covalent interaction in crystal engineering and supramolecular assembly.
Synergistic Effects with Other Chemical Modalities
Combination therapy, where two or more agents are used together, is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced drug resistance. Investigating the synergistic potential of this compound with existing drugs is a critical translational perspective.
Combination with Antifungals: Studies on other halogenated quinolines have demonstrated significant synergistic effects when combined with conventional antifungal drugs like fluconazole (B54011), particularly against resistant fungal biofilms. smolecule.comnih.gov A checkerboard assay testing this compound with azoles or polyenes against resistant Candida albicans could reveal powerful combination therapies. smolecule.com
Synergy with Antibiotics: Certain chelating agents, including haloquinolines, can enhance the activity of traditional antibiotics against drug-resistant bacteria. google.com The potential of this compound to act as a chemosensitizer for antibiotics against problematic pathogens like MRSA or multi-drug resistant Gram-negative bacteria warrants investigation.
Combination with Anticancer Agents: In oncology, combination therapies are standard practice. If this compound is found to have a specific mechanism of action (e.g., targeting metal homeostasis), combining it with a drug that has a different mechanism (e.g., a DNA-damaging agent or a traditional kinase inhibitor) could result in a potent synergistic effect against cancer cells. uni-halle.de
Q & A
Q. What are effective synthetic routes for 4-Chloro-3,6-dibromoquinoline?
A stepwise halogenation approach is commonly employed. Starting with quinoline, bromination can be directed to positions 3 and 6 using Lewis acids (e.g., FeBr₃) under controlled conditions. Subsequent chlorination at position 4 is achieved via electrophilic substitution using Cl₂ or SO₂Cl₂. Alternative methods include halogen exchange reactions, where pre-functionalized intermediates are modified using CuBr or KBr in polar solvents. Regioselectivity must be confirmed via NMR or X-ray crystallography .
| Key Parameters | Example Conditions |
|---|---|
| Bromination (positions 3,6) | FeBr₃, 80°C, DCM, 12h |
| Chlorination (position 4) | SO₂Cl₂, reflux, 6h |
| Halogen exchange (if applicable) | CuBr, DMF, 100°C, 24h |
Q. How can spectroscopic methods characterize this compound?
- ¹H/¹³C NMR : Aromatic protons adjacent to halogens show downfield shifts (e.g., H-5 near Br at C-6). Coupling patterns distinguish between adjacent substituents.
- Mass Spectrometry : Molecular ion peaks at m/z 329 (C₉H₄Br₂ClN⁺) confirm molecular weight.
- XRD : Resolves ambiguities in halogen positioning, especially when steric effects distort NMR interpretations .
Advanced Research Questions
Q. How does regioselectivity in halogenation of quinoline derivatives vary with substituent directing effects?
Bromine and chlorine exhibit distinct electronic effects. Bromination at C-3 and C-6 is favored due to quinoline’s electron-deficient ring, where Br₂ acts as an electrophile under acidic conditions. Chlorination at C-4 is guided by steric accessibility and resonance stabilization. Computational studies (DFT) can model charge distribution to predict regioselectivity, validated by experimental LC-MS tracking of intermediates .
Q. How can contradictions in reported reactivity of halogenated quinolines be resolved?
Discrepancies often arise from solvent polarity, catalyst choice, or competing reaction pathways. For example, Suzuki coupling yields for this compound may vary due to Pd catalyst poisoning by Br. Systematic studies comparing Pd(PPh₃)₄ vs. Pd(dba)₂ in DMF/water can isolate optimal conditions. Kinetic monitoring via in-situ IR spectroscopy helps identify rate-determining steps .
Q. What strategies enable functionalization of this compound for drug discovery?
- Cross-coupling : Suzuki-Miyaura reactions at C-3/C-6 Br substituents with aryl boronic acids.
- Nucleophilic substitution : Cl at C-4 replaced with amines or alkoxides under basic conditions.
- Metal-halogen exchange : Br groups react with Grignard reagents to introduce alkyl/aryl chains. Optimize yields by adjusting ligand systems (e.g., XPhos for bulky substrates) and reaction temperatures .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
